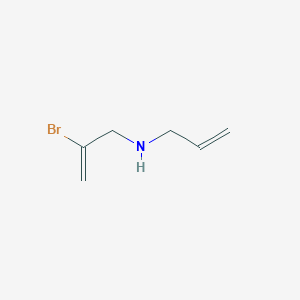

N-Allyl-2-bromoprop-2-en-1-amine

Description

Contextual Significance of Allylic Amines and Halogenated Alkenes in Contemporary Chemical Research

Allylic amines and halogenated alkenes are fundamental structural motifs in organic chemistry, each contributing unique reactivity that is widely exploited in modern synthesis.

Allylic amines are prevalent in a vast number of biologically relevant molecules and serve as critical intermediates in pharmaceutical synthesis. nih.gov Their importance is underscored by their utility in powerful synthetic transformations, including the Tsuji-Trost allylic substitution, which provides a versatile platform for carbon-nitrogen bond formation with high levels of stereochemical control. nih.gov Furthermore, contemporary research has developed novel methods, such as photocatalytic hydrocarboxylation, to functionalize allylamine (B125299) substrates, expanding their utility in creating diverse molecular scaffolds like γ-amino acids. researchgate.net The amine functionality itself can act as a nucleophile, a base, or a directing group, guiding the reactivity of other parts of the molecule. The unsaturated allyl group allows for a range of reactions, including additions and rearrangements.

Halogenated alkenes , particularly those with the halogen at an allylic or vinylic position, are highly valued synthetic intermediates. Allylic halides are exceptionally reactive substrates in both nucleophilic substitution (SN1 and SN2) and elimination reactions. youtube.compearson.com This enhanced reactivity is due to the resonance stabilization of the allylic carbocation, anion, or radical intermediates that can form during a reaction. youtube.compearson.com The carbon-halogen bond provides a key reactive site for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Allylic halogenation, often achieved using reagents like N-bromosuccinimide (NBS), is a foundational method for introducing this functionality into a molecule. masterorganicchemistry.com The bromine atom in a compound like N-Allyl-2-bromoprop-2-en-1-amine can also function as an effective leaving group in sigmatropic rearrangements, facilitating stereoselective bond formation.

The combination of these two functional groups within a single molecule, as seen in this compound, creates a powerful synthetic tool. It allows for sequential or tandem reactions, where each functional group can be addressed selectively to build molecular complexity efficiently.

Overview of Key Structural Features and Reactive Sites in this compound

The structure of this compound (IUPAC name: 2-bromo-N-prop-2-enylprop-2-en-1-amine) is characterized by a secondary amine linking an allyl group (prop-2-en-1-yl) to a 2-bromoallyl group. nih.gov This arrangement of atoms results in several distinct reactive sites that dictate its chemical behavior.

Key Structural Features:

Secondary Amine: The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic.

Allyl Group: This consists of a vinyl group attached to a methylene (B1212753) group, which is in turn bonded to the nitrogen. The C=C double bond is a site of potential electrophilic addition.

2-Bromoallyl Group: This moiety contains a vinylic bromide, where a bromine atom is directly attached to one of the sp²-hybridized carbons of a double bond. The electron-withdrawing nature of the bromine atom polarizes the double bond.

Reactive Sites:

Nitrogen Atom: The lone pair on the secondary amine can act as a nucleophile, attacking electrophilic centers. It can also be protonated by acids, forming an ammonium (B1175870) salt.

Allylic C=C Double Bond: This double bond can undergo typical alkene reactions, such as addition of electrophiles or participation in pericyclic reactions.

Vinylic C-Br Bond: This is a primary site for reactivity. The bromine atom is a good leaving group, making the carbon to which it is attached susceptible to nucleophilic attack, although vinylic substitutions are generally less facile than allylic ones. More importantly, this site is highly active in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the formation of new C-C bonds.

2-Bromoallyl C=C Double Bond: The presence of the electron-withdrawing bromine atom makes this double bond electron-deficient and thus more susceptible to nucleophilic attack compared to the unsubstituted allyl group's double bond.

Allylic C-H Bonds: The C-H bonds on the carbons adjacent to the double bonds are allylic positions. These protons are more acidic than typical alkane protons and are susceptible to abstraction to form resonance-stabilized allylic anions or radicals. youtube.com

The interplay of these reactive sites makes this compound a versatile substrate for a wide array of organic transformations.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀BrN | nih.gov |

| Molecular Weight | 176.05 g/mol | nih.govchemscene.com |

| IUPAC Name | 2-bromo-N-prop-2-enylprop-2-en-1-amine | nih.gov |

| CAS Number | 87280-21-5 | nih.gov |

| Topological Polar Surface Area | 12 Ų | nih.gov |

| Monoisotopic Mass | 174.99966 Da | nih.gov |

Historical Trajectory of Research on 2-Bromoallylamine (B1329451) Derivatives and N-Allyl Systems

The study of allylic systems is a cornerstone of organic chemistry, with research evolving from fundamental reactivity studies to the development of highly sophisticated synthetic methods.

The historical path to understanding compounds like this compound begins with the preparation and study of its parent substructures. Early synthetic routes to the core 2-bromoallylamine scaffold were developed using classical organic reactions. These methods included the treatment of 2,3-dibromopropylamine hydrochloride with alcoholic potassium hydroxide (B78521) or the reaction of 1,2,3-tribromopropane (B147538) with alcoholic ammonia (B1221849) at high temperatures. orgsyn.org Another notable early method is the Delépine reaction, which provided a more convenient route for preparing larger quantities of primary aliphatic amines, including 2-bromoallylamine. orgsyn.org The foundational reaction for creating the bromoalkene moiety, allylic bromination, was significantly advanced by the Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) to provide a low, steady concentration of bromine, favoring radical substitution over electrophilic addition to the double bond. masterorganicchemistry.com

Research into N-allyl systems has seen tremendous growth, particularly with the advent of transition-metal catalysis. The development of π-allylmetal chemistry, where metals like palladium form complexes with allyl groups, revolutionized synthetic chemistry by enabling highly selective transformations. acs.org This chemistry is central to the widely used Tsuji-Trost allylic alkylation. nih.gov

In recent decades, research has focused on developing more efficient and selective methods for synthesizing and functionalizing complex allylic amines. For instance, modern protocols involving dual photoredox and nickel catalysis have been established for the cross-coupling of N-(2-bromoallyl)amine derivatives with alkyl halides. researchgate.net This represents a significant leap from the stoichiometric methods of the past. Similarly, the direct C-H amination of alkenes to form allylic amines is an area of intense research, aiming to bypass the need for pre-functionalized starting materials. nih.gov The continuous development of allyl-allyl cross-coupling reactions over the past decade has provided powerful tools for constructing 1,5-dienes, which are important structural units in many natural products. rsc.org These modern catalytic systems showcase the ongoing evolution of synthetic strategies for creating and utilizing complex N-allyl compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-prop-2-enylprop-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN/c1-3-4-8-5-6(2)7/h3,8H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFUXLJZGWITEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404576 | |

| Record name | N-Allyl-2-bromoprop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87280-21-5 | |

| Record name | N-Allyl-2-bromoprop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for N Allyl 2 Bromoprop 2 En 1 Amine and Its Analogs

Targeted Synthesis of N-Allyl-2-bromoprop-2-en-1-amine

The direct construction of this compound is a key focus for obtaining this specific molecular architecture. The following subsections detail the primary strategies employed for its synthesis.

N-Alkylation Strategies for Introducing the Allyl Moiety

A prevalent strategy for the synthesis of this compound and its analogs involves the N-alkylation of a primary or secondary amine with an appropriate allyl halide. This approach is foundational in forming the crucial C-N bond of the allyl amine.

One common method involves the reaction of 2-bromoallylamine (B1329451) with an allyl halide. While specific literature on the direct allylation of 2-bromoallylamine to form the title compound is not extensively detailed, the general principle of N-alkylation of haloallylamines is well-established. For instance, the synthesis of N-(2-bromoallyl)alkylamines has been achieved by treating a 2,3-dihalopropene with a primary alkylamine in solvents like water, ether, or benzene. orgsyn.org This suggests a parallel pathway where 2-bromoallylamine could be reacted with allyl bromide.

A related approach involves the N-alkylation of anilines. While not directly producing the title compound, studies on the alkylation of 2-bromoaniline (B46623) with benzyl (B1604629) bromide have shown that rearrangements can occur under basic conditions, leading to the migration of the bromine atom. nih.gov This highlights a potential challenge in the N-alkylation of halogenated amines, where careful selection of reaction conditions is critical to avoid undesired side products. nih.gov

Modern, catalyst-free N-alkylation methods are also emerging. For example, the fusion of non-thermal plasma with charged microdroplets has been shown to facilitate the N-alkylation of various primary amines. nih.gov This green synthetic methodology offers a sustainable alternative for C-N bond formation and could potentially be adapted for the synthesis of this compound. nih.gov

Direct Amination Approaches Utilizing Brominated Propene Scaffolds

A highly effective and widely used method for the synthesis of N-substituted-2-bromoallylamines is the direct reaction of 2,3-dibromopropene (B1205560) with a primary amine. This approach has been successfully employed for the preparation of various N-(2-bromoallyl)alkylamines. orgsyn.org

The procedure typically involves the dropwise addition of 2,3-dibromopropene to an aqueous solution of the primary amine. orgsyn.org For the synthesis of this compound, allylamine (B125299) would be the primary amine of choice. The reaction is often carried out in a hood due to the lachrymatory nature of 2,3-dibromopropene and the potential for skin and eye irritation from the resulting 2-haloallylamines. orgsyn.org

A specific example of a similar reaction is the synthesis of N-(2-bromoallyl)ethylamine. In this preparation, 2,3-dibromopropene is added to a 70% aqueous solution of ethylamine. orgsyn.org After stirring for several hours, the product is extracted with ether and purified by distillation under reduced pressure, affording yields in the range of 70-78%. orgsyn.org A similar protocol could be envisioned for the reaction with allylamine to produce this compound.

Table 1: Synthesis of N-(2-bromoallyl)ethylamine via Direct Amination

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield |

| 2,3-Dibromopropene | 70% Aqueous Ethylamine | Water | 3 hours | 70-78% |

This direct amination strategy offers a straightforward and high-yielding route to N-allyl-2-bromoallylamine analogs.

Multi-Component Reaction Sequences for this compound Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation. researchgate.net While a specific MCR for the direct synthesis of this compound is not explicitly documented in the provided search results, the principles of MCRs can be applied to conceptualize a potential pathway.

One of the most well-known MCRs is the Mannich reaction, which typically involves an aldehyde, an amine, and a compound containing an active hydrogen. beilstein-journals.org A variation of this, the organometallic Mannich reaction, utilizes organometallic reagents as nucleophiles. beilstein-journals.org One could envision a three-component reaction involving a bromine-containing aldehyde, allylamine, and a suitable organometallic reagent.

Another relevant MCR is the Petasis reaction, a variation of the Mannich reaction that yields allylic amines from aldehydes, amines, and boronic acids. nih.gov This method is known for its mild conditions and selectivity. nih.gov A hypothetical Petasis-type reaction for the synthesis of the target molecule could involve a bromo-substituted aldehyde, allylamine, and a vinylboronic acid.

The Ugi four-component reaction (Ugi-4CR) is another powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov While more complex, a carefully designed Ugi reaction could potentially lead to a precursor that can be converted to this compound.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound relies on the availability of key precursors and the ability to perform necessary functional group interconversions. This section details the preparation of essential starting materials.

Preparation of 2-Bromoprop-2-en-1-amine (2-Bromoallylamine) and Related Intermediates

2-Bromoallylamine is a crucial intermediate for the synthesis of this compound via N-alkylation. Several methods for its preparation have been reported.

One of the most convenient and high-yielding methods is the Delépine reaction. orgsyn.org This procedure involves the reaction of 2,3-dibromopropene with hexamethylenetetramine to form the corresponding hexaminium salt. orgsyn.org Subsequent hydrolysis of this salt with hydrochloric acid in an ethanol-water mixture yields 2-bromoallylamine hydrochloride. orgsyn.org Neutralization with a base then liberates the free amine, which can be purified by distillation. orgsyn.org This method is particularly suitable for large-scale preparations. orgsyn.org

Table 2: Delépine Reaction for the Synthesis of 2-Bromoallylamine

| Step | Reactants | Product | Yield |

| 1 | 2,3-Dibromopropene, Hexamethylenetetramine | 2-Bromoallylhexaminium bromide | 86-91% |

| 2 | 2-Bromoallylhexaminium bromide, HCl, H₂O/Ethanol | 2-Bromoallylamine | 59-72% |

Other reported methods for the synthesis of 2-bromoallylamine include the treatment of 2,3-dibromopropylamine hydrochloride with alcoholic potassium hydroxide (B78521) and the reaction of 1,2,3-tribromopropane (B147538) with alcoholic ammonia (B1221849) at elevated temperatures. orgsyn.org Another approach involves the heating of N-(2-bromoallyl)phthalimide with hydrazine (B178648) in methanol. orgsyn.org

The precursor 2,3-dibromopropene is typically prepared by the dehydrobromination of 1,2,3-tribromopropane using a base such as sodium hydroxide. orgsyn.org

Generation of Functionalized Allyl Bromides Relevant to this compound

The synthesis of this compound via N-alkylation requires allyl bromide as a key reagent. Allyl bromide itself is commercially available, but the synthesis of functionalized allyl bromides can be necessary for the preparation of analogs.

A common method for the synthesis of allyl bromides is the bromination of the corresponding allyl alcohol. Various reagents can be employed for this transformation. Another approach is the allylic bromination of alkenes using reagents like N-bromosuccinimide (NBS).

The synthesis of more complex, functionalized allyl bromides can be achieved through various organic reactions. For example, (E)-2,3-bisphosphonated allyl bromide can be synthesized and subsequently reacted with amines to form functionalized allyl amines. researchgate.net

In some cases, a one-pot N-allylation and bromination of secondary aryl amines can be achieved using a mixture of DMSO and allyl bromide under basic conditions. nih.gov This method, however, is specific to aryl amines and results in bromination of the aromatic ring. nih.gov

Stereocontrolled and Regioselective Synthetic Approaches

The synthesis of this compound and its analogs with precise control over stereochemistry and regiochemistry presents a significant challenge in synthetic organic chemistry. The presence of a chiral center and a regiochemically defined double bond in its derivatives necessitates the use of sophisticated synthetic methodologies. This section delves into the enantioselective, diastereoselective, and regioselective strategies that are pivotal for the construction of these complex molecules.

Enantioselective and Diastereoselective Synthesis of this compound Derivatives

The creation of stereochemically pure derivatives of this compound is crucial for various applications. This is achieved through enantioselective and diastereoselective reactions that establish the desired spatial arrangement of atoms.

One powerful strategy involves the diastereoselective allylation of chiral imines. The addition of allylcopper reagents to imines derived from chiral auxiliaries, such as (S)-valine, has been shown to proceed with excellent diastereoselectivity, often exceeding 98% diastereomeric excess (d.e.). documentsdelivered.com This approach allows for the synthesis of chiral homoallylic amines, which are valuable precursors to this compound analogs. documentsdelivered.com

Another effective method is the enantioselective bromocyclization of allylic amides. Utilizing a chiral catalyst, such as a BINAP derivative, in conjunction with a bromine source like N-bromosuccinimide (NBS), can induce the formation of chiral oxazolines with high enantiomeric excess (up to 99% ee). nih.gov These cyclic intermediates possess a bromine substituent that can serve as a handle for further synthetic transformations, ultimately leading to chiral 2-bromo-N-allyl amine derivatives. nih.gov

Furthermore, the diastereoselective synthesis of 1,3-diamines and amino alcohols can be achieved through the ring-opening of aziridines and epoxides with 2-azaallyl anions. This method allows for the stereospecific and diastereoselective formation of products with multiple stereogenic centers, providing a pathway to complex this compound analogs. duke.edu

The following table summarizes key findings in the diastereoselective synthesis of related amine structures.

| Precursor Type | Reagent/Catalyst | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Product Type |

| Chiral Imine (from S-valine) | Allylcopper reagent | 98% e.e. | Chiral Homoallylic Amine |

| Allylic Amide | DTBM-BINAP/NBS | up to 99% e.e. | Chiral Oxazoline |

| Aziridine/Epoxide | 2-Azaallyl Anion | up to >20:1 d.r. | 1,3-Diamine/Amino Alcohol |

| Chiral N-tert-butanesulfinyl imine | Indium/Zinc | High d.r. | α-Disubstituted β-Homoproline |

Regiochemical Control in Halogenation and Amination Steps

Achieving the correct regiochemistry, specifically the placement of the bromine atom at the 2-position of the prop-2-en-1-amine backbone, is a critical aspect of the synthesis. This requires precise control over both the halogenation and amination steps.

Regioselective amination of allyl bromides is a key transformation. The outcome of the reaction, whether it proceeds via an SN2 or SN2' mechanism, can be influenced by the choice of solvent and base. For instance, using specific conditions, one regioisomer can be exclusively formed. researchgate.net This control is vital for ensuring the correct connectivity in the final product.

Palladium-catalyzed intermolecular carboamination of allylamines offers another sophisticated approach to regiocontrol. By employing a removable directing group, it is possible to guide the regioselectivity of the aminopalladation step, leading to the formation of a stable 5,5-palladacycle intermediate. rsc.orgrsc.org This strategy allows for the selective functionalization of the allylamine across the double bond with high yields and exclusive Markovnikov selectivity. rsc.orgrsc.org

The direct regioselective bromination of allylic systems can be challenging. However, principles from the regioselective bromination of other systems, such as aromatic amines, can be informative. For example, in-situ generation of a tin amide from an aniline, followed by reaction with bromine, leads to highly selective para-bromination, preventing the formation of other isomers. nih.gov While not directly applicable to the aliphatic N-allyl system, this demonstrates the power of using protecting or directing groups to control the site of halogenation.

The table below outlines methodologies for achieving regiochemical control in related synthetic transformations.

| Substrate | Reagent/Catalyst | Key Feature | Outcome |

| Allyl Bromide | Varied solvent/base | SN2 vs. SN2' control | Exclusive formation of one regioisomer |

| Allylamine | Pd(OAc)2/Directing Group | Aminopalladation guidance | Exclusive Markovnikov selectivity |

| Aromatic Amine | n-BuLi/Me3SnCl, then Br2 | In-situ tin amide formation | Selective para-bromination |

Elucidation of Reactivity Patterns and Mechanistic Pathways of N Allyl 2 Bromoprop 2 En 1 Amine

Reactivity Governed by the Allylic Amine Functionality

The presence of the allylic amine in N-Allyl-2-bromoprop-2-en-1-amine dictates a significant portion of its chemical behavior. The nitrogen atom, with its lone pair of electrons, acts as a nucleophilic center, while the adjacent allyl group can influence reaction pathways.

Nucleophilic Reactivity of the Amine Nitrogen in this compound

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. youtube.comyoutube.com This inherent nucleophilicity allows the amine to readily attack electrophilic centers, initiating a variety of chemical reactions. youtube.comyoutube.com As a weak base, the amine's nucleophilicity is a key characteristic, enabling its participation in substitution and addition reactions. libretexts.org The reaction of amines with alkyl halides, for instance, is a classic example of their nucleophilic character, proceeding via an SN2 mechanism. libretexts.org

N-Functionalization Reactions: Alkylation, Acylation, and Sulfonylation

The nucleophilic nitrogen of this compound can be readily functionalized through reactions with various electrophiles.

Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides. wikipedia.org This reaction, a type of nucleophilic aliphatic substitution, can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgchemguide.co.uk The reaction proceeds through a nucleophilic attack of the amine on the alkyl halide, displacing the halide ion. youtube.comyoutube.com However, these reactions can be complicated by multiple substitutions, as the product amines are also nucleophilic. wikipedia.orgchemguide.co.uk To achieve selective monoalkylation, specific strategies such as using a large excess of the initial amine or employing a competitive deprotonation/protonation strategy can be utilized. rsc.orgresearchgate.net Industrially, N-alkylation is also performed using alcohols as alkylating agents, often with catalytic activation to make the hydroxyl group a better leaving group. organic-chemistry.org

Acylation: The amine can react with acylating agents like acid chlorides or acid anhydrides to form amides. libretexts.orgyoutube.comlibretexts.org This nucleophilic acyl substitution reaction involves the attack of the amine's lone pair on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). youtube.comlibretexts.org

Sulfonylation: Similarly, reaction with sulfonyl chlorides yields sulfonamides. libretexts.org This process is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org

A summary of representative N-functionalization reactions is presented in the table below.

| Reaction Type | Electrophile | Product | General Conditions |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Often requires a base or excess amine to neutralize the HX byproduct. wikipedia.orgchemguide.co.uk |

| Acylation | Acid Chloride (RCOCl) | Amide | Typically carried out in the presence of a base to neutralize HCl. libretexts.org |

| Acylation | Acid Anhydride ((RCO)₂O) | Amide | Can be performed with or without a catalyst. |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | Usually requires a base to scavenge the generated HCl. libretexts.org |

Intramolecular Cyclization Reactions Involving the Amine Group

The dual functionality of this compound allows for intramolecular reactions. The nucleophilic amine can attack the electrophilic carbon bearing the bromine atom, potentially leading to the formation of cyclic structures. While specific studies on the intramolecular cyclization of this compound are not prevalent in the provided search results, the general principles of intramolecular reactions of haloamines suggest the possibility of forming nitrogen-containing rings like aziridines, azetidines, and pyrrolidines. wikipedia.org The success of such cyclizations often depends on the chain length and the relative positions of the nucleophile and the leaving group. Research on related systems, such as the intramolecular cyclization of arylpropargyl amides, demonstrates the feasibility of forming complex heterocyclic structures through such pathways. rsc.org

Transformations Mediated by the Bromine Substituent

The bromine atom attached to the double bond in this compound is a key reactive site, participating in both substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1, SN2, SN2') and Related Processes

The carbon-bromine bond is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. While vinylic halides are generally less reactive towards nucleophilic substitution than alkyl halides, the allylic nature of the system can influence the reaction pathway. The presence of the double bond allows for the possibility of SN2' reactions, where the nucleophile attacks the γ-carbon of the allylic system, leading to a rearranged product. The specific mechanism (SN1, SN2, or SN2') will depend on the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of any potential carbocation intermediates.

Elimination Reactions, Including Dehydrohalogenation

This compound can undergo elimination reactions, specifically dehydrohalogenation, which involves the removal of a hydrogen atom and the bromine atom to form a new double or triple bond. youtube.comunacademy.com This type of reaction is typically promoted by a strong base. unacademy.comaskthenerd.com In the case of this compound, the presence of hydrogens on the carbon adjacent to the C-Br bond allows for the possibility of forming an allene (B1206475) or an alkyne upon elimination. The regioselectivity of the elimination (i.e., which hydrogen is removed) is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. doubtnut.comdoubtnut.comtestbook.com The stereochemistry of the elimination, particularly in E2 reactions, is dictated by the requirement for an anti-periplanar arrangement of the departing hydrogen and halogen. askthenerd.com

A summary of potential elimination products is provided in the table below.

| Base | Potential Products | Governing Principles |

| Strong, non-hindered base (e.g., EtO⁻) | More substituted alkene (Zaitsev product) | Zaitsev's Rule doubtnut.comdoubtnut.comtestbook.com |

| Strong, hindered base (e.g., t-BuOK) | Less substituted alkene (Hofmann product) | Steric hindrance favors abstraction of the less hindered proton. |

Formation and Reactivity of Organometallic Derivatives (e.g., Grignard Reagents)

The presence of a carbon-bromine bond in this compound suggests the potential for the formation of organometallic reagents, such as Grignard reagents. These are typically synthesized by reacting an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org

The formation of a Grignard reagent from this compound would proceed as follows:

CH₂=C(Br)CH₂N(H)CH₂CH=CH₂ + Mg → CH₂=C(MgBr)CH₂N(H)CH₂CH=CH₂

However, the presence of the secondary amine proton (N-H) within the same molecule presents a significant challenge. Grignard reagents are highly basic and will react with acidic protons, such as those on amines, alcohols, or even water. masterorganicchemistry.com Therefore, the acidic proton of the secondary amine in this compound would likely quench the Grignard reagent as it forms, leading to a complex mixture of products or failure of the desired Grignard reagent to form.

To successfully generate the Grignard reagent, the amine functionality would first need to be protected with a suitable protecting group that is stable to the Grignard formation conditions and can be removed later.

Once formed, the Grignard reagent of a protected this compound would be a potent nucleophile. It could participate in a variety of carbon-carbon bond-forming reactions, such as:

Reaction with Aldehydes and Ketones: Addition to the carbonyl group to form tertiary alcohols. masterorganicchemistry.com

Reaction with Esters: Double addition to form tertiary alcohols. masterorganicchemistry.com

Reaction with Epoxides: Opening of the epoxide ring to yield a substituted alcohol. masterorganicchemistry.com

Reaction with Carbon Dioxide: Carboxylation to produce a carboxylic acid after acidic workup. masterorganicchemistry.com

Reactivity of the Vinyl Bromide Moiety in this compound

The vinyl bromide portion of this compound is a key site for various chemical transformations, including addition and cross-coupling reactions.

Electrophilic and Radical Addition Reactions Across the Alkene

The double bond of the vinyl bromide is susceptible to both electrophilic and radical additions.

Electrophilic Addition: In an electrophilic addition reaction, an electrophile (E⁺) adds to the double bond, followed by the addition of a nucleophile (Nu⁻). The regioselectivity of this addition would be influenced by the electronic effects of the bromine and the adjacent aminomethyl group.

Radical Addition: Radical addition to the double bond can also occur, often initiated by radical initiators. For instance, a photoinduced metal-free hydrocarboxylation of allylamines using formic acid salts proceeds via a thiol-catalyzed radical chain process. researchgate.net This suggests that similar radical additions could be feasible for this compound.

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

The vinyl bromide functionality is a prime handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The reaction of the vinyl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base can form a new carbon-carbon bond. Research has shown the successful cross-coupling of N-(2-bromoallyl)amine derivatives with arylboronic acids. researchgate.net

Heck Coupling: This reaction involves the palladium-catalyzed coupling of the vinyl bromide with an alkene to form a substituted alkene.

Sonogashira Coupling: The coupling of the vinyl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would yield a conjugated enyne.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the vinyl bromide with an amine. This methodology has been successfully applied to the cross-coupling of alkenyl bromides with both primary and secondary amines. nih.gov

Allyl-Allyl Cross-Coupling: This type of reaction can construct 1,5-dienes and is catalyzed by various transition metals like palladium, nickel, and copper. rsc.org

A summary of potential cross-coupling reactions is presented in the table below.

| Coupling Reaction | Reactant | Catalyst/Reagents | Product Type |

| Suzuki Coupling | R-B(OH)₂ | Pd catalyst, Base | Substituted alkene |

| Heck Coupling | Alkene | Pd catalyst, Base | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Conjugated enyne |

| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, Base | Enamine |

Detailed Mechanistic Investigations of this compound Reactions

Understanding the mechanistic pathways of reactions involving this compound is crucial for predicting and controlling the outcome of its transformations.

Free Radical Pathways in Transformations of this compound

Free radical mechanisms can play a significant role in the reactions of this compound, particularly in addition reactions and certain cross-coupling processes. For example, a proposed mechanistic model for the photoinduced hydrocarboxylation of allylamines involves a thiol-catalyzed radical chain process where a carboxylate radical (CO₂•⁻) is a key intermediate. researchgate.net It is plausible that similar radical pathways could be initiated from this compound under appropriate conditions, such as using radical initiators or photoredox catalysis. In some nickel-catalyzed cross-coupling reactions, the rate of reaction was found to be unchanged in the presence of radical quenchers, suggesting that a radical pathway was not involved in those specific cases. researchgate.net

Concerted vs. Stepwise Mechanistic Considerations

Many reactions in organic chemistry can proceed through either a concerted mechanism (where all bond-making and bond-breaking occurs in a single step) or a stepwise mechanism (involving one or more intermediates).

For the cross-coupling reactions of the vinyl bromide moiety, the generally accepted mechanism is a stepwise catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond to form a palladium(II) intermediate.

Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck): The organic group from the coupling partner is transferred to the palladium center, or the alkene inserts into the palladium-carbon bond.

Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

This stepwise pathway is well-established for a wide range of cross-coupling reactions.

In contrast, certain pericyclic reactions, such as Diels-Alder or sigmatropic rearrangements, which the allyl group could potentially undergo, are often concerted. However, the primary reactivity of the vinyl bromide and the secondary amine in this compound is dominated by the stepwise ionic and organometallic pathways discussed above.

Influence of Electronic and Steric Factors on Reaction Mechanisms

The reactivity of this compound is intricately governed by a combination of electronic and steric factors. These elements dictate the preferred mechanistic pathways, reaction rates, and product distributions in its various chemical transformations. The molecule possesses several reactive centers: the nucleophilic secondary amine, the electrophilic carbon bearing the bromine atom, and the C=C double bonds of the allyl and vinyl groups. The interplay of electronic effects (inductive and resonance) and steric hindrance around these sites determines the outcome of its reactions.

Electronic Factors:

The electronic nature of substituents on both the nitrogen atom and the 2-bromoallyl moiety can significantly modulate the reactivity of this compound. The nitrogen atom's nucleophilicity is a key determinant in many of its reactions. Electron-donating groups (EDGs) attached to the nitrogen, or to the allyl group, increase the electron density on the nitrogen, thereby enhancing its nucleophilicity and basicity. Conversely, electron-withdrawing groups (EWGs) decrease the nitrogen's electron density, making it a weaker nucleophile and base.

In the context of nucleophilic substitution reactions where the amine attacks an electrophile, enhanced nucleophilicity due to EDGs will lead to an increased reaction rate. For instance, in alkylation reactions, an N-alkyl substituted derivative with an electron-donating alkyl group would be expected to react faster than an N-aryl derivative where the phenyl group acts as an electron-withdrawing group. This principle is demonstrated in the study of nucleophilic substitution reactions of benzylamines with benzyl (B1604629) bromide, where electron-donating groups on the benzylamine (B48309) increase the reaction rate, while electron-withdrawing groups decrease it. rsc.org

Furthermore, the vinyl bromide portion of the molecule is subject to electronic influence. In reactions such as photoredox/Ni-catalyzed cross-coupling, the electronic nature of substituents on the allene can impact reaction efficiency. For example, the hydrocarboxylation of an N-(2-bromoallyl)amine derivative was found to be less efficient compared to its 2-aryl substituted counterparts, suggesting that the electronic properties of the substituent at the 2-position play a crucial role in the reaction mechanism. scribd.com

The stability of intermediates is also a critical factor. In reactions proceeding via an S_N1-like mechanism, where a carbocation intermediate is formed at the allylic position, electron-donating groups on the double bond can stabilize this positive charge through resonance, thereby accelerating the reaction.

Steric Factors:

Steric hindrance, the spatial arrangement of atoms and groups within a molecule, plays a pivotal role in the reaction mechanisms of this compound. The accessibility of the nucleophilic nitrogen and the electrophilic carbon-bromine center can be significantly affected by the size of substituents.

Bulky groups attached to the nitrogen atom can impede the approach of electrophiles, thereby slowing down reactions such as alkylation. This effect is well-documented in the general chemistry of amines, where the nucleophilicity of tertiary amines is often less than that of secondary amines due to increased steric hindrance, despite the greater electronic donation from the additional alkyl group. masterorganicchemistry.com For this compound, increasing the size of the substituent on the nitrogen would be expected to decrease its reactivity in S_N2-type reactions.

Similarly, steric bulk around the electrophilic C-Br bond can hinder the approach of a nucleophile. This is a classic consideration in S_N2 reactions, which are highly sensitive to steric hindrance at the reaction center. While the vinyl carbon bearing the bromine is sp² hybridized and thus relatively open, substituents on adjacent carbons could influence the trajectory of an incoming nucleophile.

In some cases, steric hindrance can favor alternative reaction pathways. For example, if a direct S_N2 attack at the carbon bearing the bromine is sterically hindered, an S_N2' reaction (allylic rearrangement) might become the dominant pathway. In an S_N2' reaction, the nucleophile attacks the terminal carbon of the allyl system, leading to a shift of the double bond and displacement of the leaving group. The likelihood of an S_N2' mechanism increases with steric hindrance at the normal S_N2 reaction site. scribd.comemerginginvestigators.org

To illustrate the expected impact of these factors, consider the hypothetical data in the tables below, which are based on established principles of physical organic chemistry.

Table 1: Predicted Relative Reaction Rates for Nucleophilic Substitution with a Standard Electrophile as a Function of N-Substituent

| N-Substituent (R in R-N(Allyl)(2-bromoprop-2-enyl)) | Electronic Effect | Steric Effect | Predicted Relative Rate |

| -H | Neutral | Low | 1.0 |

| -CH₃ | Electron-Donating | Low | > 1.0 |

| -CH(CH₃)₂ | Electron-Donating | Moderate | < Rate for -CH₃ |

| -C(CH₃)₃ | Electron-Donating | High | << Rate for -CH₃ |

| -C₆H₅ | Electron-Withdrawing | Moderate | < 1.0 |

This table illustrates that while electron-donating groups are expected to increase the reaction rate, increasing steric hindrance can counteract this effect, leading to a decrease in reactivity for bulkier substituents.

Table 2: Predicted Product Ratio in Reactions with a Nucleophile

| Steric Bulk at C1 of Allyl Group | S_N2 Product (%) | S_N2' Product (%) |

| Low | High | Low |

| High | Low | High |

This table demonstrates how increasing steric hindrance at the primary site of nucleophilic attack can favor the alternative allylic rearrangement pathway.

Advanced Derivatization and Diversification of N Allyl 2 Bromoprop 2 En 1 Amine

Synthesis of Structurally Modified N-Allyl-2-bromoprop-2-en-1-amine Analogs

The synthesis of analogs of this compound can be systematically achieved by modifying the amine or the propylene (B89431) backbone. A primary route to the parent compound involves the reaction of allylamine (B125299) with a suitable 2,3-dihalopropene, such as 2,3-dichloropropene or 2,3-dibromopropene (B1205560). nih.govsigmaaldrich.com By extension, employing substituted allylamines or modified dihalopropenes in this synthesis provides direct access to a diverse range of analogs.

For instance, variations in the allylic portion can be introduced by starting with substituted allylamines. Similarly, modifications to the bromoalkene moiety can be achieved by utilizing different dihalogenated propene precursors. This modular approach allows for the fine-tuning of the steric and electronic properties of the resulting analogs, tailoring them for specific applications in further synthetic endeavors.

Table 1: Synthesis of this compound Analogs

| Analog Structure | Amine Precursor | Halogenated Propene Precursor |

| N-(2-methylallyl)-2-bromoprop-2-en-1-amine | 2-methylallylamine | 2,3-Dichloroprop-1-ene |

| N-(but-3-en-1-yl)-2-bromoprop-2-en-1-amine | But-3-en-1-amine | 2,3-Dichloroprop-1-ene |

| N-cinnamyl-2-bromoprop-2-en-1-amine | Cinnamylamine | 2,3-Dichloroprop-1-ene |

| N-allyl-2-chloro-prop-2-en-1-amine | Allylamine | 1,2,3-Trichloropropane* |

*Note: Synthesis may require different reaction conditions or multi-step processes.

Strategic Functional Group Interconversions on the this compound Scaffold

The this compound scaffold is amenable to a variety of functional group interconversions, which significantly expands its synthetic utility. The vinyl bromide and the allyl group are the primary sites for these transformations.

The bromine atom can be replaced through various transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are effective for forming new carbon-carbon and carbon-nitrogen bonds at this position. nih.govnih.gov For example, the Buchwald-Hartwig amination allows for the coupling of the vinyl bromide with primary or secondary amines to yield enamines and imines, respectively. nih.gov This reaction expands the applicability of palladium-catalyzed C-N bond formation to alkenyl halides. nih.gov

The allylic double bond can also undergo a range of transformations. For instance, a photochemical, metal-free hydrocarboxylation of allylamine derivatives using formic acid salts can introduce a carboxylic acid group, leading to the formation of γ-amino acids. researchgate.net This type of reaction demonstrates how the allylic portion of the molecule can be selectively functionalized.

Table 2: Examples of Functional Group Interconversions

| Starting Scaffold | Reagents and Conditions | Resulting Functional Group | Product Type | Reference |

| This compound | Primary Amine, [Pd₂(dba)₃]/BINAP, NaOtBu, Toluene | Imine | N-Allyl-2-aryliminoprop-1-en-1-amine | nih.gov |

| This compound | Secondary Amine, [Pd₂(dba)₃]/BINAP, NaOtBu, Toluene | Enamine | N-Allyl-2-(dialkylamino)prop-1-en-1-amine | nih.gov |

| N-(2-bromoallyl)amine derivative | Alkyl Halide, Photoredox/Ni-catalysis | Alkylated amine | N-(2-alkylallyl)amine | researchgate.net |

| Allylamine derivative | Formic Acid Salt, Photocatalyst | Carboxylic Acid | γ-Amino Acid | researchgate.net |

Application of this compound in Heterocyclic Compound Synthesis

The unique bifunctional nature of this compound makes it an exceptional building block for the synthesis of nitrogen-containing heterocycles. researchgate.net These reactions often proceed through intramolecular cyclization, where the two reactive ends of the molecule are brought together to form a ring.

This compound and its derivatives are valuable precursors for constructing important heterocyclic scaffolds such as morpholines and piperazines. nih.govnih.govorganic-chemistry.org A key strategy in these syntheses is the palladium-catalyzed intramolecular carboamination reaction. nih.gove3s-conferences.org In this process, a palladium catalyst facilitates the addition of the amine across the double bond of the bromoallyl moiety, followed by the formation of a new carbon-substituent bond.

For example, a four-step synthesis can produce cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The key step involves a Pd-catalyzed carboamination that couples a substituted ethanolamine (B43304) derivative with an aryl or alkenyl bromide, generating the morpholine (B109124) products as single stereoisomers. nih.gove3s-conferences.org Similarly, palladium-catalyzed cyclization reactions can be used to synthesize highly substituted piperazines from diamine components and a propargyl unit, demonstrating high regio- and stereochemical control. organic-chemistry.org While these examples may not use this compound directly, the underlying principles of using an N-allyl substrate for palladium-catalyzed heterocycle formation are directly applicable.

Table 3: Heterocycles Synthesized from N-Allyl Amine Precursors

| Heterocycle Class | Synthetic Strategy | Key Features | Reference |

| Morpholines | Pd-catalyzed intramolecular carboamination | Access to cis-3,5-disubstituted products; single stereoisomers formed. | nih.gove3s-conferences.org |

| Piperazines | Pd-catalyzed cyclization with diamines | Modular synthesis of highly substituted piperazines. | organic-chemistry.org |

| Piperazines | Iridium-catalyzed [3+3] cycloaddition of imines | Stereospecific synthesis of C-substituted piperazines. | nih.gov |

| Tetrahydropyridines | Ruthenium-catalyzed ring-closing enyne metathesis | Synthesis of enantioenriched tetrahydropyridine-based dienes. | researchgate.net |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are a powerful tool for generating molecular diversity. nih.gov this compound, as a primary or secondary amine, is an ideal candidate for inclusion in various MCRs.

For instance, it can serve as the amine component in the Mannich reaction, which combines an amine, an aldehyde, and a compound with an active hydrogen to form aminomethyl derivatives. nih.gov It could also participate in the Petasis reaction, a variation of the Mannich reaction that uses boronic acids as the nucleophilic component to generate allylic amines. nih.gov Furthermore, in situ generation of imines from this compound and an aldehyde could be used in subsequent MCRs, such as the Ugi or Castagnoli–Cushman reactions, to produce complex acyclic bisamides or lactams. rsc.org A one-step, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines to yield functionalized pyrroles showcases the efficiency of MCRs in building heterocyclic scaffolds. mdpi.com

This compound as a Versatile Building Block for Complex Molecule Synthesis

The diverse reactivity of this compound establishes it as a versatile building block for the synthesis of complex molecules. Its ability to undergo sequential functionalization at its distinct reactive sites—the amine, the allyl group, and the vinyl bromide—allows for the controlled and stepwise construction of intricate molecular architectures.

The synthesis of complex amine-containing stereotriads from allene (B1206475) precursors highlights the value of such densely functionalized building blocks. nih.govresearchgate.net Transition metal-catalyzed nitrene transfer to an allene can generate a methyleneaziridine intermediate, which can then be elaborated into stereochemically rich triads and heterocycles. researchgate.net This mirrors the potential of this compound, where the pre-installed functionalities can be strategically manipulated. For example, a palladium-catalyzed coupling at the bromide position could be followed by a ruthenium-catalyzed metathesis involving the allyl group, or an intramolecular cyclization to form a heterocyclic core. This strategic combination of reactions underscores the compound's role as a linchpin in synthetic pathways targeting complex and biologically relevant molecules.

Exploration of N Allyl 2 Bromoprop 2 En 1 Amine in Polymer Chemistry

N-Allyl-2-bromoprop-2-en-1-amine as a Monomer in Polymerization Processes

The dual allylic functionality of this compound presents an intriguing platform for polymerization. The presence of two polymerizable double bonds suggests the potential for cyclopolymerization, a process that can lead to the formation of polymers with cyclic repeating units within the main chain. This is a common and advantageous pathway for diallyl monomers, as it can mitigate the kinetic challenges often associated with the polymerization of allylic compounds, such as degradative chain transfer, which can lead to low molecular weight polymers. e3s-conferences.orgresearchgate.net

Controlled/Living Radical Polymerization Techniques (e.g., Atom Transfer Radical Polymerization, ATRP)

Atom Transfer Radical Polymerization (ATRP) stands out as a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The bromine atom in this compound could theoretically serve as an initiation site for ATRP, allowing for the synthesis of graft copolymers. However, the direct polymerization of the allylic groups via ATRP is generally challenging.

Future research could explore the possibility of using this compound as a comonomer in ATRP with more reactive monomers like styrenes or (meth)acrylates. This would allow for the incorporation of the diallylamine (B93489) functionality into the polymer backbone, which could then be used for post-polymerization modifications.

Application in Other Polymerization Mechanisms

Beyond radical polymerization, the reactivity of the amine and allyl groups in this compound could be exploited in other polymerization mechanisms. For instance, the secondary amine could potentially participate in step-growth polymerizations, such as polyaddition reactions with isocyanates or epoxides, to form functional polyurethanes or polyethers, respectively. The allyl groups would remain as pendant functionalities available for subsequent crosslinking or modification.

Synthesis and Characterization of Functionalized Polymers from this compound

The successful polymerization of this compound would yield functional polymers with unique properties. The characterization of these polymers would be crucial to understanding their structure-property relationships.

Creation of End-Functionalized and Telechelic Polymers

The synthesis of telechelic polymers, which are polymers with functional groups at both chain ends, from this compound would be a significant achievement. These polymers are valuable as building blocks for more complex architectures like block copolymers and polymer networks. While methods for synthesizing telechelic polymers are established for many common monomers, their application to novel monomers like this compound requires dedicated investigation.

Development of Copolymers and Block Copolymers

The incorporation of this compound into copolymer structures would be a key area of research. Random copolymers could be synthesized by copolymerizing it with other vinyl monomers, while block copolymers could potentially be prepared using controlled polymerization techniques where a pre-synthesized polymer chain is used to initiate the polymerization of the diallylamine monomer, or vice versa.

Role of this compound Derivatives as Initiators, Ligands, or Chain Transfer Agents in Polymerization

The versatile chemical structure of this compound suggests that its derivatives could play various roles in polymerization processes. The bromine atom could be transformed into other functional groups, leading to the creation of novel initiators for different types of polymerization. For example, conversion of the bromine to a hydroxyl or carboxyl group could yield initiators for ring-opening polymerization.

Furthermore, the amine functionality could be modified to create new ligands for metal-catalyzed polymerizations, including ATRP. The ability of multidentate amines to act as effective ligands in ATRP is well-documented. cmu.edu By designing and synthesizing derivatives of this compound with additional coordinating atoms, it may be possible to develop new catalyst systems with unique reactivity and selectivity.

Catalytic Systems and Transformations Involving N Allyl 2 Bromoprop 2 En 1 Amine

Transition Metal-Catalyzed Reactions with N-Allyl-2-bromoprop-2-en-1-amine Substrates

Transition metals have been pivotal in activating the distinct reactive sites within this compound, enabling a range of synthetic applications. The interplay between the allylic and vinylic functionalities under different catalytic manifolds allows for diverse molecular architectures to be constructed.

Palladium-Catalyzed Processes (e.g., Cross-Coupling, Allylic Alkylation)

While the vinylic bromide and the allyl group in this compound suggest a predisposition for palladium-catalyzed reactions, specific examples in the scientific literature are not extensively documented. However, the structural motifs are analogous to substrates that readily participate in classical palladium-catalyzed cross-coupling and allylic alkylation reactions. Theoretical applications include Heck-type reactions at the vinylic bromide or Suzuki and Stille couplings to introduce new carbon-carbon bonds. Furthermore, the allylic amine moiety could, in principle, be a target for palladium-catalyzed allylic amination or alkylation, though such reactivity with this particular substrate remains an area for further investigation.

Copper-Catalyzed Transformations (e.g., Click Chemistry, Amination)

Copper catalysis offers a complementary approach to activating substrates like this compound. The vinylic bromide is a potential handle for Ullmann-type amination or etherification reactions. The terminal alkene of the allyl group could also be envisioned to participate in copper-catalyzed processes. However, specific, documented examples of copper-catalyzed transformations involving this compound are not readily found in peer-reviewed literature, indicating a potential area for future research exploration.

Nickel-Catalyzed Reactions and Their Applications

Nickel catalysis has emerged as a powerful tool for cross-coupling reactions, often providing unique reactivity compared to palladium. For a substrate such as this compound, nickel catalysts could potentially be employed for cross-coupling of the vinylic bromide with a variety of organometallic reagents. In a broader context, Raney™ nickel is utilized in catalytic reductions, such as the conversion of a thioketal to a methylene (B1212753) group or in hydrogenation reactions. soton.ac.uk While not a direct transformation of this compound itself, this highlights a catalytic application of nickel relevant to synthetic sequences that might involve this compound as an intermediate. soton.ac.uk

Organocatalytic and Biocatalytic Approaches in this compound Chemistry

The application of organocatalysis and biocatalysis to this compound is a nascent field. The amine functionality within the molecule could theoretically be a handle for organocatalytic transformations, such as conjugate additions or asymmetric functionalization. Biocatalytic approaches, employing enzymes, could offer highly selective transformations of either the alkene or amine functionalities. At present, the scientific literature lacks specific examples of these catalytic strategies being applied to this compound.

Phase Transfer Catalysis in the Synthesis and Selective Reactions of this compound

Phase transfer catalysis (PTC) is a valuable technique for reactions involving reagents in immiscible phases. The synthesis of this compound itself can be performed under conditions that may be amenable to PTC. For instance, the reaction of 2,3-dibromopropene (B1205560) with allylamine (B125299) in the presence of an inorganic base like sodium carbonate in a solvent such as tetrahydrofuran (B95107) represents a biphasic system where a phase transfer catalyst could potentially enhance reaction rates and efficiency. soton.ac.uk However, dedicated studies on the application of PTC for the synthesis or subsequent selective reactions of this compound have not been reported.

Computational Chemistry and Theoretical Investigations of N Allyl 2 Bromoprop 2 En 1 Amine

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the structural and electronic characteristics of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, signifying susceptibility to nucleophilic attack.

For N-Allyl-2-bromoprop-2-en-1-amine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine and the π-system of the allyl group, reflecting their electron-rich nature. The LUMO is anticipated to be centered around the carbon-bromine bond and the adjacent carbon of the double bond, given the electronegativity of the bromine atom and its role as a leaving group.

The charge distribution, often visualized through an electrostatic potential map, would likely show a negative potential (red) around the nitrogen atom and a positive potential (blue) near the hydrogen atom of the amine and the carbon atom bonded to the bromine. This polarization is indicative of the molecule's reactive sites.

Table 1: Representative Frontier Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.5 | Primarily located on the amine and allyl π-system |

| LUMO | -0.5 | Primarily located on the C-Br σ* antibonding orbital |

Note: These values are illustrative and representative of what might be expected for a molecule with these functional groups.

This compound possesses several rotatable single bonds, leading to various possible conformations. A conformational analysis would involve systematically rotating these bonds and calculating the relative energies of the resulting geometries to identify the most stable conformers. The key dihedral angles to investigate would be around the C-N and C-C single bonds.

The results of such an analysis would reveal the global minimum energy conformation and the energy barriers to rotation between different conformers. These torsional barriers are critical for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Table 2: Representative Torsional Barriers for a Related Allylic Amine (Illustrative)

| Rotational Bond | Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

|---|---|---|

| C-C-N-C | 0 | 5.2 (Eclipsed) |

| C-C-N-C | 60 | 0.8 (Gauche) |

| C-C-N-C | 120 | 4.5 (Eclipsed) |

Note: This data is illustrative for a generic allylic amine fragment and serves to represent the type of information gained from a conformational analysis.

Mechanistic Modeling of Reactions Involving this compound

Computational modeling can be employed to map out the energetic landscape of reactions involving this compound, providing insights into reaction feasibility and pathways.

For any proposed reaction mechanism, the transition state (TS) represents the highest energy point along the reaction coordinate. Locating the geometry of the TS and calculating its energy relative to the reactants allows for the determination of the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate.

For example, in a nucleophilic substitution reaction where a nucleophile displaces the bromide, computational methods would be used to model the approach of the nucleophile, the breaking of the C-Br bond, and the formation of the new bond. The resulting activation energy would quantify the kinetic barrier for this transformation.

Many reactions proceed through a series of steps involving one or more intermediates. Computational modeling can help to identify these intermediates and map the entire reaction pathway. For instance, in a potential cyclization reaction of this compound, theoretical calculations could distinguish between a concerted pathway and a stepwise pathway involving a charged intermediate. The relative energies of the transition states and intermediates would reveal the most likely mechanism.

Table 3: Representative Calculated Energies for a Hypothetical Reaction Pathway (Illustrative)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.1 |

Note: These values are hypothetical and serve to illustrate the energetic profile of a multi-step reaction.

Prediction of Selectivity in Chemical Transformations

Computational chemistry is a valuable tool for predicting the selectivity of chemical reactions, such as regioselectivity and stereoselectivity. In reactions of this compound, which has multiple reactive sites, understanding the factors that govern selectivity is crucial.

For instance, in a reaction with a nucleophile, attack could potentially occur at the carbon bearing the bromine or at the allylic position. By calculating the activation energies for both pathways, it is possible to predict which regioisomer will be the major product. Similarly, if the reaction can form stereoisomers, the relative energies of the diastereomeric transition states can be calculated to predict the stereochemical outcome. These predictions are often grounded in the analysis of orbital interactions and steric effects within the transition state structures. Studies on similar systems, such as 2-alkynylanilines, have demonstrated the power of DFT calculations in elucidating the origins of chemo- and regioselectivity. nih.gov

Advanced Analytical Techniques for the Characterization of N Allyl 2 Bromoprop 2 En 1 Amine and Its Products

Spectroscopic Methods for Comprehensive Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of N-Allyl-2-bromoprop-2-en-1-amine. While specific experimental data for this compound is not widely published, a theoretical analysis based on the structure allows for the prediction of its NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different hydrogen environments in the molecule. The vinyl protons of the 2-bromopropenyl group would likely appear as singlets in the olefinic region. The methylene (B1212753) protons adjacent to the bromine and nitrogen atoms, as well as the protons of the allyl group, would exhibit characteristic multiplets due to spin-spin coupling. The N-H proton would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon skeleton. Distinct signals would be expected for the two vinyl carbons of the 2-bromopropenyl group, the vinyl carbons of the allyl group, and the two methylene carbons. The carbon bonded to the bromine atom would be significantly deshielded.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for confirming the proton and carbon assignments. COSY spectra would reveal the coupling relationships between protons, helping to trace the connectivity within the allyl and bromopropenyl moieties. HSQC spectra would correlate the proton signals with their directly attached carbon atoms, providing definitive assignments for the carbon skeleton.

A summary of predicted NMR data is presented below:

| Technique | Predicted Chemical Shifts (ppm) and Multiplicities | Information Gained |

| ¹H NMR | Olefinic protons (allyl and bromopropenyl), Methylene protons (allyl and bromopropenyl), NH proton | Proton environment and connectivity |

| ¹³C NMR | Vinyl carbons, Methylene carbons | Carbon skeleton structure |

| 2D NMR (COSY, HSQC) | Cross-peaks indicating ¹H-¹H and ¹H-¹³C correlations | Definitive structural confirmation |

Advanced Mass Spectrometry (MS, HRMS, MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for accurately determining the molecular formula of the compound. For this compound (C₆H₁₀BrN), the expected monoisotopic mass is approximately 174.9997 g/mol . The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.

MS/MS Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecular ion. Common fragmentation patterns for allylic amines and halogenated compounds would be expected. Cleavage of the C-Br bond would be a likely fragmentation route, leading to a prominent fragment ion. Other potential fragmentations include cleavage of the C-N bonds and rearrangements involving the allyl group. Analyzing these fragmentation patterns provides valuable information for confirming the structure of the molecule.

| Technique | Expected Observations | Information Gained |

| MS | Molecular ion peaks corresponding to the isotopic distribution of bromine | Molecular weight and confirmation of bromine presence |

| HRMS | Accurate mass measurement | Elemental composition and molecular formula |

| MS/MS | Characteristic fragment ions | Structural confirmation and fragmentation pathways |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A medium to weak band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine. The C=C stretching vibrations of the two different alkene groups would likely appear in the 1640-1680 cm⁻¹ region. C-H stretching vibrations for the sp² and sp³ hybridized carbons would be observed above and below 3000 cm⁻¹, respectively. The C-N stretching vibration would be expected in the 1000-1250 cm⁻¹ region, and the C-Br stretching vibration would appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bonds, which are often strong scatterers in Raman, would be readily observable. The symmetrical vibrations of the molecule would also be more prominent in the Raman spectrum.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch | 3300-3500 (medium-weak) | |

| C-H (sp²) Stretch | >3000 | >3000 |

| C-H (sp³) Stretch | <3000 | <3000 |

| C=C Stretch | 1640-1680 | 1640-1680 (strong) |

| C-N Stretch | 1000-1250 | |

| C-Br Stretch | 500-600 |

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for analyzing its presence in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile compounds like this compound. The compound would be separated from other volatile components in a mixture based on its boiling point and interaction with the GC column's stationary phase. The mass spectrometer then provides identification based on the mass-to-charge ratio of the eluting compound and its fragmentation pattern. This technique is particularly useful for assessing purity and identifying byproducts from its synthesis. The use of a halogen-specific detector in GC could also enhance selectivity for this compound.

High-Performance Liquid Chromatography (HPLC), Including Chiral Separations

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, especially for non-volatile products or when derivatization for GC is not desirable.

Reversed-Phase HPLC: For purity assessment, a reversed-phase HPLC method would likely be employed, using a C18 or similar column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, as the double bonds provide some UV absorbance.

Chiral HPLC: Since this compound is a chiral molecule (due to the stereocenter at the carbon bearing the bromine atom), chiral HPLC would be necessary to separate its enantiomers. This is crucial in stereoselective synthesis or for studying the biological activity of the individual enantiomers. The separation would be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the CSP and the mobile phase composition would be critical for achieving baseline separation of the enantiomers.

| Technique | Application | Typical Conditions |

| GC-MS | Purity assessment, byproduct identification | Capillary column (e.g., DB-5), temperature programming, electron ionization MS |

| HPLC (Reversed-Phase) | Purity assessment, quantification | C18 column, water/acetonitrile or water/methanol mobile phase, UV detection |

| HPLC (Chiral) | Enantiomeric separation and purity determination | Chiral stationary phase (e.g., polysaccharide-based), suitable non-polar or polar organic mobile phase |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides definitive proof of a molecule's solid-state conformation, bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in publicly available literature, the analysis of closely related structures and derivatives provides a clear framework for understanding the type of data that would be obtained and its significance.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.

In the solid state, molecules are not isolated but interact with their neighbors through a variety of non-covalent forces. X-ray crystallography is unparalleled in its ability to characterize these interactions, such as hydrogen bonds, van der Waals forces, and, in the case of bromine-containing compounds, potential halogen bonds. For instance, studies on other bromo-organic compounds have revealed the significance of C–Br...π and Br...Br interactions in dictating the crystal packing. mdpi.com Similarly, the nitrogen atom in this compound could participate in hydrogen bonding (N-H...Br or N-H...N), which would be clearly delineated by a crystallographic study.

To illustrate the detailed structural information obtained from X-ray crystallography, the following table presents representative data from a related pro-chiral diene, 2-acetyl-N-(4-methoxyphenyl)-2-(prop-2-en-1-yl)pent-4-enamide. nih.gov This data showcases the type of parameters that would be determined for this compound, providing a basis for understanding its solid-state structure.

| Parameter | Value | Significance for this compound |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 10.123 | Length of one side of the unit cell. |

| b (Å) | 15.456 | Length of the second side of the unit cell. |

| c (Å) | 11.789 | Length of the third side of the unit cell. |

| α (°) | 90 | Angle between the 'b' and 'c' unit cell axes. |

| β (°) | 109.56 | Angle between the 'a' and 'c' unit cell axes. |

| γ (°) | 90 | Angle between the 'a' and 'b' unit cell axes. |

| Volume (ų) | 1734.5 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| C-N Bond Length (Å) | ~1.45 | Would confirm the single bond character between the carbon and nitrogen atoms. |

| C=C Bond Length (Å) | ~1.34 | Would confirm the double bond character of the allyl and vinyl bromide groups. |

| C-Br Bond Length (Å) | ~1.85 | Provides the precise length of the carbon-bromine bond. |

| Torsion Angles (°) | Varies | Would reveal the rotational orientation of the allyl group relative to the rest of the molecule. |

| Hydrogen Bonds | N-H···O | For this compound, would likely involve N-H···Br or N-H···N interactions, influencing crystal packing. |

This table is interactive. Users can sort the data by clicking on the column headers.